Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a 3-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: Benzylation of the piperazine ring can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the 3-Hydroxybenzoyl Group: The 3-hydroxybenzoyl group can be introduced through an acylation reaction using 3-hydroxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of serotonin and dopamine receptor ligands, which are important for studying neurological disorders.
Biological Studies: The compound is used to investigate the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative used in the synthesis of antidepressant drugs.
Uniqueness
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c22-17-8-4-7-16(13-17)18(23)20-9-11-21(12-10-20)19(24)25-14-15-5-2-1-3-6-15/h1-8,13,22H,9-12,14H2 |
InChI Key |
JSTWNOAGCZBEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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